(4R)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-2,2-dimethyl-3a,6a-dihydrocyclopenta[d][1,3]dioxol-4-ol
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Overview
Description
(4R)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-2,2-dimethyl-3a,6a-dihydrocyclopenta[d][1,3]dioxol-4-ol is a complex organic compound with a unique structure that includes a cyclopentane ring fused with a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-2,2-dimethyl-3a,6a-dihydrocyclopenta[d][1,3]dioxol-4-ol typically involves multiple steps, starting from readily available precursors. One common method involves the protection of hydroxyl groups using tert-butyl(diphenyl)silyl chloride, followed by cyclization reactions to form the dioxolane ring. The reaction conditions often require the use of strong bases and anhydrous solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
(4R)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-2,2-dimethyl-3a,6a-dihydrocyclopenta[d][1,3]dioxol-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the silyl-protected hydroxyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
(4R)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-2,2-dimethyl-3a,6a-dihydrocyclopenta[d][1,3]dioxol-4-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a protective group in the synthesis of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (4R)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-2,2-dimethyl-3a,6a-dihydrocyclopenta[d][1,3]dioxol-4-ol involves its interaction with specific molecular targets and pathways. The compound can act as a protective group, preventing unwanted reactions during the synthesis of complex molecules. Additionally, its unique structure allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
tert-Butyldimethylsilyl chloride: Used for the protection of hydroxyl groups in organic synthesis.
Cyclopentane-1,3-dione: A precursor in the synthesis of cyclopentane derivatives.
Dioxolane: A common solvent and reagent in organic synthesis.
Uniqueness
(4R)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-2,2-dimethyl-3a,6a-dihydrocyclopenta[d][1,3]dioxol-4-ol is unique due to its combination of a silyl-protected hydroxyl group and a fused cyclopentane-dioxolane ring system. This unique structure imparts specific chemical properties and reactivity, making it valuable in various applications.
Properties
Molecular Formula |
C25H32O4Si |
---|---|
Molecular Weight |
424.6 g/mol |
IUPAC Name |
4-[[tert-butyl(diphenyl)silyl]oxymethyl]-2,2-dimethyl-3a,6a-dihydrocyclopenta[d][1,3]dioxol-4-ol |
InChI |
InChI=1S/C25H32O4Si/c1-23(2,3)30(19-12-8-6-9-13-19,20-14-10-7-11-15-20)27-18-25(26)17-16-21-22(25)29-24(4,5)28-21/h6-17,21-22,26H,18H2,1-5H3 |
InChI Key |
BHPIVQLBDRIAMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC2C=CC(C2O1)(CO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)O)C |
Origin of Product |
United States |
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